({[(E)-(4-ethoxyphenyl)methylidene]amino}oxy)(3-nitrophenyl)methanone
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Overview
Description
(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO 3-NITROBENZOATE is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO 3-NITROBENZOATE typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-nitrobenzoic acid in the presence of an amine catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of (E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO 3-NITROBENZOATE can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO 3-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO 3-NITROBENZOATE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO 3-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 3-Amino-2-methyl-quinazolin-4(3H)-one
Uniqueness
(E)-[(4-ETHOXYPHENYL)METHYLIDENE]AMINO 3-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N2O5 |
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Molecular Weight |
314.29 g/mol |
IUPAC Name |
[(E)-(4-ethoxyphenyl)methylideneamino] 3-nitrobenzoate |
InChI |
InChI=1S/C16H14N2O5/c1-2-22-15-8-6-12(7-9-15)11-17-23-16(19)13-4-3-5-14(10-13)18(20)21/h3-11H,2H2,1H3/b17-11+ |
InChI Key |
ZLPMCQDOZRIKAO-GZTJUZNOSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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